![molecular formula C8H8ClNO2 B2411014 1-[(1R)-1-chloroethyl]-3-nitrobenzene CAS No. 2137086-61-2](/img/structure/B2411014.png)

1-[(1R)-1-chloroethyl]-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

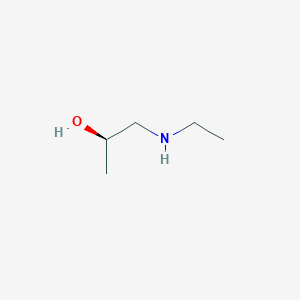

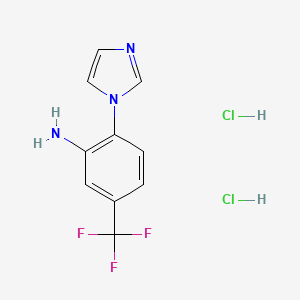

1-[(1R)-1-chloroethyl]-3-nitrobenzene, also known as o-Chloroethyl nitrobenzene, is a chemical compound that belongs to the family of nitrobenzenes. It is a yellow to brownish-yellow liquid with a pungent odor. The chemical formula of o-Chloroethyl nitrobenzene is C8H8ClNO2, and its molecular weight is 185.61 g/mol. This chemical compound is widely used in scientific research applications due to its unique properties.

Scientific Research Applications

Electrochemical Reduction

- Electrosynthetic Routes : 1-[(1R)-1-chloroethyl]-3-nitrobenzene undergoes electrochemical reduction, producing 1-nitro-2-vinylbenzene and 1H-indole as principal products. This reaction demonstrates potential applications in electrosynthetic methods for producing valuable organic compounds (Du & Peters, 2010).

Isotopic Abundance Studies

- Biofield Energy Treatment : The isotopic abundance ratios of PM+1/PM, PM+2/PM, and PM+3/PM in 1-[(1R)-1-chloroethyl]-3-nitrobenzene were significantly altered by biofield energy treatment. This implies potential applications in altering isotopic composition and consequently the physicochemical and thermal properties of such compounds (Trivedi et al., 2016).

Photophysics and Photochemistry

- Complex Photophysics : Studies on the photophysics and photochemistry of 1-[(1R)-1-chloroethyl]-3-nitrobenzene reveal intricate decay paths after UV absorption, potentially useful in photochemical applications (Giussani & Worth, 2017).

Environmental Applications

- Biodegradation by Bacteria : A study found that the bacterial strain LW1 can utilize 1-[(1R)-1-chloroethyl]-3-nitrobenzene as a sole source of carbon, nitrogen, and energy, indicating potential applications in bioremediation and environmental cleanup (Katsivela et al., 1999).

Analytical Chemistry

- Anion Radicals and Spectroscopy : Electron paramagnetic resonance spectroscopy and voltammetry studies on the anion radicals of halonitrobenzene, a related compound, could inform analytical techniques in chemistry (Kitagawa et al., 1963).

properties

IUPAC Name |

1-[(1R)-1-chloroethyl]-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWUNNJGVSGUAF-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1R)-1-chloroethyl]-3-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(Dimethylamino)pyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)

![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)

![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)

![8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)